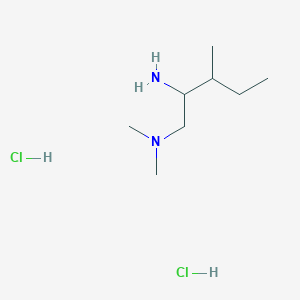
(2-Amino-3-methylpentyl)dimethylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-3-methylpentyl)dimethylamine dihydrochloride is a chemical compound with the molecular formula C8H22Cl2N2 and a molecular weight of 217.18 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-methylpentyl)dimethylamine dihydrochloride typically involves the reaction of 2-amino-3-methylpentane with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The product is then purified and crystallized to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3-methylpentyl)dimethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
(2-Amino-3-methylpentyl)dimethylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2-Amino-3-methylpentyl)dimethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
(3-Amino-2-methylpentyl)dimethylamine dihydrochloride: Similar in structure but differs in the position of the amino group.
N,N-Dimethyl-2-amino-3-methylpentane: Lacks the dihydrochloride component.
Uniqueness
(2-Amino-3-methylpentyl)dimethylamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H22Cl2N2 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
1-N,1-N,3-trimethylpentane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H20N2.2ClH/c1-5-7(2)8(9)6-10(3)4;;/h7-8H,5-6,9H2,1-4H3;2*1H |
InChI Key |
QREQUUBWQKLHQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CN(C)C)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


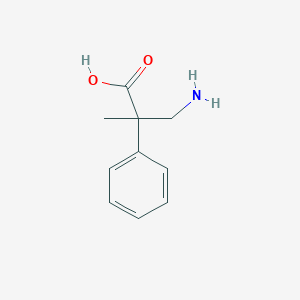
![[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13290076.png)
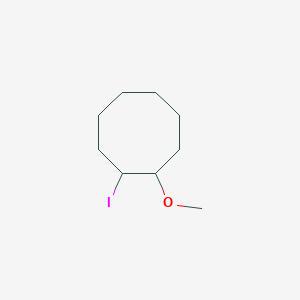
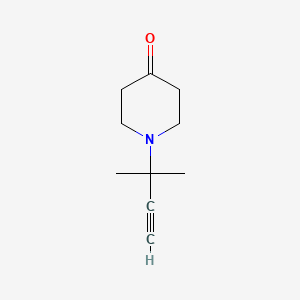

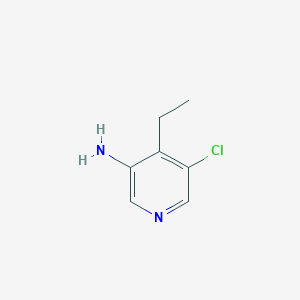
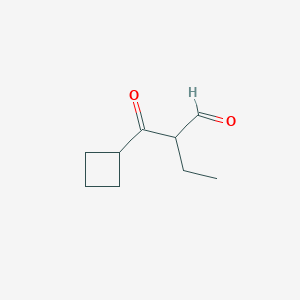
![2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13290105.png)
![1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13290113.png)
![2-[(But-2-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13290117.png)
![(3-Ethoxypropyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13290125.png)
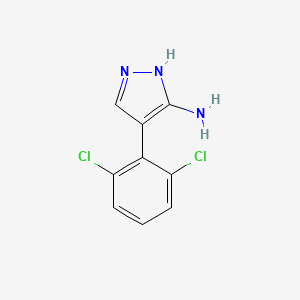
![N-[(2,5-difluorophenyl)methyl]thiolan-3-amine](/img/structure/B13290133.png)
![5-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole](/img/structure/B13290139.png)
